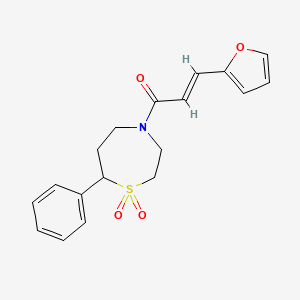

4-methoxy-N-(1-phenylethyl)aniline

描述

4-methoxy-N-(1-phenylethyl)aniline is a chemical compound with the molecular formula C15H17NO . It appears as a white solid . This compound is part of a collection of unique chemicals provided to early discovery researchers .

Molecular Structure Analysis

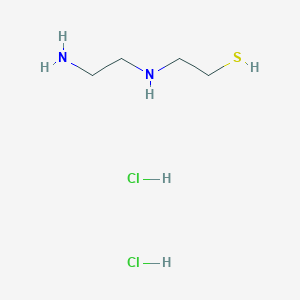

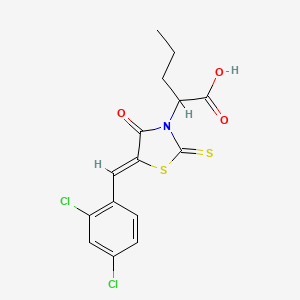

The molecular structure of 4-methoxy-N-(1-phenylethyl)aniline consists of a methoxy group (OCH3) attached to an aniline (C6H5NH2) molecule . The compound also contains a phenylethyl group .Chemical Reactions Analysis

The metabolic pathways of similar compounds, like fentanyl analogs, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .Physical And Chemical Properties Analysis

4-methoxy-N-(1-phenylethyl)aniline has a molecular weight of 227.31 g/mol . It is a white solid and is stored in a 2-8°C refrigerator .科学研究应用

Building Blocks in Chemical Synthesis

4-methoxy-N-(1-phenylethyl)aniline is used as a building block in the synthesis of various chemical compounds. It’s available for sale as a building block, indicating its use in the synthesis of more complex molecules .

Synthesis of Fentanyl Analogs

This compound plays a crucial role in the synthesis of new fentanyl analogs. Fentanyl is a potent opioid, and its analogs have been emerging on the drug markets worldwide with high potential for producing addiction and severe adverse effects . The compound 4-methoxy-N-(1-phenylethyl)aniline can be used to create variations of fentanyl, potentially leading to new treatments for pain.

Metabolic Pathways Research

Research into the metabolic pathways of new fentanyl analogs also involves 4-methoxy-N-(1-phenylethyl)aniline. Understanding these pathways can help scientists predict the metabolism of new fentanyl analogs, which is crucial for assessing their potential effects and risks .

Base for Fentanyl Analogs

4-methoxy-N-(1-phenylethyl)aniline, also known as 4-ANPP, acts as a base in the reaction structure for the synthesis of fentanyl analogs. Its two amine nitrogens allow it to react with an organic acid, condensing into an amide .

Pharmaceutical Research

The compound is used in pharmaceutical research, particularly in the development of new drugs. Its variations and derivatives can be used to create new compounds with potential therapeutic effects .

Chemical Industry

In the chemical industry, 4-methoxy-N-(1-phenylethyl)aniline can be used in the production of dyes, pharmaceuticals, and other chemical products. Its chemical properties make it a valuable component in these processes .

属性

IUPAC Name |

4-methoxy-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBUMGWVDNFABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103632 | |

| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780926 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

2743-01-3 | |

| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2375903.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/no-structure.png)

![Tert-butyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2375912.png)